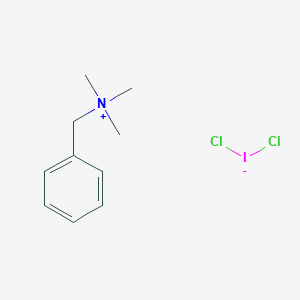

Benzyltrimethylammonium dichloroiodate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C10H16N.Cl2I/c1-11(2,3)9-10-7-5-4-6-8-10;1-3-2/h4-8H,9H2,1-3H3;/q+1;-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDJNZTUDFPAHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CC=CC=C1.Cl[I-]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114971-52-7 | |

| Record name | Benzyltrimethylammonium dichloroiodate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114971-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanaminium, N,N,N-trimethyl-, dichloroiodate(1-) (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Benzyltrimethylammonium Dichloroiodate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltrimethylammonium (B79724) dichloroiodate (BTMAICl₂) is a quaternary ammonium (B1175870) salt that has garnered significant interest in organic synthesis and materials science.[1][2] Its unique structure, consisting of a benzyltrimethylammonium cation and a dichloroiodate anion, imparts a versatile reactivity profile, enabling its use as an efficient iodinating agent, a phase-transfer catalyst, and a compound with potential antimicrobial properties.[2][3] This guide provides a comprehensive overview of the chemical and physical properties of BTMAICl₂, detailed experimental protocols for its synthesis and application, and an exploration of the mechanisms governing its reactivity.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of Benzyltrimethylammonium Dichloroiodate

| Property | Value | References |

| CAS Number | 114971-52-7 | [3] |

| Molecular Formula | C₁₀H₁₆Cl₂IN | [3] |

| Molecular Weight | 348.05 g/mol | [3][7] |

| Appearance | Yellow to light brown crystalline powder or flakes | [1][4] |

| Melting Point | 124-128 °C | [4][8] |

| Solubility | Soluble in polar solvents | [2][9] |

| Storage Temperature | 2-8°C | [4][10] |

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in DMSO-d₆, provides characteristic signals corresponding to the protons of the benzyl (B1604629) and trimethylammonium groups.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that are indicative of its molecular structure. Analysis of the spectrum reveals the presence of the aromatic C-H stretching vibrations of the benzyl group, the aliphatic C-H stretching of the methyl and methylene (B1212753) groups, and vibrations associated with the quaternary ammonium functionality. The dichloroiodate anion also contributes to the far-infrared region of the spectrum.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable tool for studying the formation and stability of the dichloroiodate anion (ICl₂⁻) in solution. Studies have shown that the formation of ICl₂⁻ from the reaction of sodium iodide, sodium hypochlorite (B82951), and hydrochloric acid can be monitored by observing the absorbance at specific wavelengths.[3][11] The dichloroiodate anion in aqueous solution exhibits a characteristic absorption maximum around 343 nm.[11]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the environmentally friendly synthesis method described by Bégué and coworkers, which avoids the use of hazardous organic solvents.[12][13]

Materials:

-

Benzyltrimethylammonium chloride

-

Sodium iodide (NaI)

-

Sodium hypochlorite (NaOCl) solution (commercial bleach, ~5.25%)

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

-

Ice bath

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a beaker, prepare an aqueous solution of the dichloroiodate anion by reacting sodium iodide with sodium hypochlorite solution in the presence of excess hydrochloric acid. This should be done in an ice bath to control the reaction temperature. The reaction involves the in-situ generation of iodine monochloride (ICl), which then reacts with chloride ions to form the dichloroiodate anion (ICl₂⁻).

-

In a separate beaker, dissolve benzyltrimethylammonium chloride in water.

-

With vigorous stirring, slowly add the aqueous solution of the dichloroiodate anion to the benzyltrimethylammonium chloride solution.

-

An immediate precipitation of this compound as a yellow crystalline solid will be observed.

-

Continue stirring for a short period to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold distilled water to remove any soluble impurities.

-

Dry the product under vacuum to obtain pure this compound.

Protocol 2: Para-iodination of Aniline (B41778)

This protocol describes the use of this compound for the selective mono-iodination of aniline, adapted from procedures described in the literature.[12][14]

Materials:

-

Aniline

-

This compound

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (10%)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for recrystallization

Procedure:

-

In a round-bottom flask, dissolve aniline in a mixture of methanol and dichloromethane.

-

Add sodium bicarbonate to the solution.

-

To this stirred mixture, add this compound in portions at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench any excess iodinating agent by adding a 10% solution of sodium thiosulfate until the yellow color disappears.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from ethanol to yield p-iodoaniline.

Signaling Pathways and Mechanisms

Antimicrobial Mechanism of the Quaternary Ammonium Cation

The benzyltrimethylammonium cation belongs to the class of quaternary ammonium compounds (QACs), which are known for their antimicrobial properties.[15] While the exact mechanism is complex and not fully elucidated, the primary mode of action is believed to be the disruption of the microbial cell membrane.[1]

Phase-Transfer Catalysis: The Starks' Extraction Mechanism

This compound can act as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).[15] The mechanism is often described by the Starks' extraction mechanism.[1][16]

Mechanism of Electrophilic Iodination of Aniline

The iodination of aniline with this compound proceeds via an electrophilic aromatic substitution mechanism. The dichloroiodate anion serves as a source of an electrophilic iodine species, likely iodine monochloride (ICl), which is attacked by the electron-rich aniline ring.

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[17] It should be used in a well-ventilated area or a fume hood. As it is hygroscopic and light-sensitive, it should be stored in a tightly sealed container in a cool, dry, and dark place.[5][6]

Conclusion

This compound is a valuable and versatile reagent in organic chemistry. Its properties as an effective iodinating agent and a phase-transfer catalyst make it a useful tool for a variety of chemical transformations. This guide has provided a detailed overview of its chemical properties, experimental procedures for its synthesis and use, and the underlying mechanisms of its reactivity, offering a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Spectrophotometric Exploration of the Mechanism of Dichloroiodate (ICl2 –) Formation from NaI, NaOCl, and HCl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iodination of Aniline [chemedx.org]

- 5. spectrabase.com [spectrabase.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. ijstr.org [ijstr.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound | C10H16Cl2IN | CID 2724680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. datapdf.com [datapdf.com]

- 13. researchgate.net [researchgate.net]

- 14. chemimpex.com [chemimpex.com]

- 15. phasetransfer.com [phasetransfer.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Benzyltrimethylammonium Dichloroiodate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Benzyltrimethylammonium (B79724) dichloroiodate (BTMA-ICl₂), a versatile and efficient reagent in organic synthesis. This document details its chemical and physical properties, safety and handling protocols, synthesis, and key applications, with a focus on its role as an iodinating, oxidizing, and chlorinating agent.

Core Properties and Safety Information

Benzyltrimethylammonium dichloroiodate is a quaternary ammonium (B1175870) polyhalogen salt. It is valued in organic chemistry for its stability as a solid reagent, making it easier to handle than gaseous or liquid halogens.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 114971-52-7 |

| Molecular Formula | C₁₀H₁₆Cl₂IN |

| Molecular Weight | 348.05 g/mol |

| Appearance | Yellow to light brown crystalline powder or flakes |

| Melting Point | 124-126 °C |

| Solubility | Soluble in polar solvents |

| Synonyms | BTMA-ICl₂, Trimethylbenzylammonium dichloroiodate |

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

| H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection/face protection |

| H335: May cause respiratory irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep container tightly closed.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of an aqueous solution of the dichloroiodate anion with benzyltrimethylammonium chloride. A general and environmentally friendly procedure is detailed below.[1]

Synthesis Workflow

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

Sodium iodide (NaI)

-

5.25% aqueous sodium hypochlorite (household bleach)

-

Concentrated hydrochloric acid (HCl)

-

Benzyltrimethylammonium chloride (BTMACl)

-

Deionized water

-

Dichloromethane (B109758) (for optional purification)

Procedure:

-

Preparation of the Dichloroiodate Anion Solution: In a flask, prepare an aqueous solution of the dichloroiodate anion by reacting sodium iodide with 5.25% aqueous sodium hypochlorite (household bleach) in the presence of excess hydrochloric acid.[1] To prevent overoxidation of iodine(I) to iodine(III) species, the resulting solution can be titrated with a solution of sodium iodide.[1]

-

Precipitation: Add the resulting orange aqueous dichloroiodate solution with vigorous stirring to an aqueous solution of benzyltrimethylammonium chloride.[1]

-

Isolation: The hydrophobic crystalline product, this compound, will precipitate immediately.[1] Collect the solid by vacuum filtration.

-

Purification (Optional): If a gummy product is obtained, it can be purified by recrystallization. The addition of dichloromethane to the reaction mixture during precipitation can also help in obtaining a pure, crystalline salt.[1]

Applications in Organic Synthesis

This compound is a versatile reagent with applications in iodination, oxidation, and chlorination reactions.

Iodination of Aromatic Compounds

BTMA-ICl₂ is a mild and effective reagent for the iodination of activated aromatic compounds, particularly anilines.[1][2]

Caption: Iodination of anilines using BTMA-ICl₂.

Materials:

-

Aniline derivative

-

This compound (BTMA-ICl₂)

-

Sodium bicarbonate (NaHCO₃)

-

Methanol

-

Dichloromethane

Procedure:

-

In a reaction flask, combine the aniline derivative, sodium bicarbonate, methanol, and dichloromethane.[1]

-

Add this compound to the mixture.

-

Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is worked up by washing with water and extracting the product with an organic solvent.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the iodinated aniline.

Oxidation of Alcohols

BTMA-ICl₂ can be used for the oxidation of alcohols to the corresponding aldehydes or ketones. The reaction is often carried out in the presence of a Lewis acid catalyst, such as zinc chloride.[3][4]

Caption: Oxidation of alcohols using BTMA-ICl₂.

Materials:

-

Benzyl alcohol

-

This compound (BTMA-ICl₂)

-

Zinc chloride (ZnCl₂)

-

Glacial acetic acid

Procedure:

-

Dissolve this compound and zinc chloride in glacial acetic acid. Note that the addition of zinc chloride increases the solubility of BTMA-ICl₂ in acetic acid.[3]

-

Add benzyl alcohol to the solution. The reaction is typically carried out under pseudo-first-order conditions with a large excess of the alcohol.[3]

-

Stir the reaction mixture at a controlled temperature. The progress of the reaction can be followed by monitoring the decrease in the concentration of BTMA-ICl₂ iodometrically.[3]

-

The product, benzaldehyde, can be isolated by standard work-up procedures, which may include dilution with water and extraction with an organic solvent.

Chlorination of Enaminones

An interesting application of BTMA-ICl₂ is the regioselective chlorination of tertiary enaminones, in contrast to the iodination observed with secondary enaminones.[5]

Caption: Halogenation selectivity of BTMA-ICl₂.

Materials:

-

Tertiary enaminone

-

This compound (BTMA-ICl₂)

-

Appropriate solvent (as per literature for the specific substrate)

Procedure:

-

Dissolve the tertiary enaminone in a suitable solvent in a reaction flask.

-

Add this compound to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, depending on the substrate's reactivity.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by column chromatography to yield the α-chloro enaminone.[5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Correlation Analysis of Reactivity in the Oxidation of Substituted Benzyl Alcohols by this compound - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Structure of Benzyltrimethylammonium Dichloroiodate

Introduction

Benzyltrimethylammonium (B79724) dichloroiodate, with the chemical formula C₁₀H₁₆Cl₂IN, is a quaternary ammonium (B1175870) salt.[1][2] This compound consists of a positively charged benzyltrimethylammonium cation and a negatively charged dichloroiodate anion (ICl₂⁻).[1] It is typically a yellow to light brown crystalline powder or flakes and is recognized for its applications in organic synthesis as a chlorinating or oxidizing agent.[1][3] This guide provides a detailed overview of its molecular structure, physicochemical properties, and the experimental protocols for its synthesis and characterization.

Molecular Structure and Properties

The fundamental structure of benzyltrimethylammonium dichloroiodate involves a quaternary ammonium cation and a linear dichloroiodate anion. The cation features a central nitrogen atom bonded to three methyl groups and one benzyl (B1604629) group.[1] This organic cation is ionically bonded to the inorganic dichloroiodate anion.

Below is a summary of its key chemical and physical properties:

| Property | Value |

| CAS Number | 114971-52-7 |

| Molecular Formula | C₁₀H₁₆Cl₂IN[1][2][4] |

| Molecular Weight | 348.05 g/mol [2][5][6] |

| Appearance | Yellow to light brown crystalline powder or flakes[1][3] |

| Melting Point | 125-126 °C[5] |

| Solubility | Soluble in polar solvents[3] |

| Canonical SMILES | C--INVALID-LINK--(C)CC1=CC=CC=C1.Cl[I-]Cl[1] |

| InChI Key | PPDJNZTUDFPAHX-UHFFFAOYSA-N[1][4][7][8] |

Spectroscopic Data

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound, typically run in a solvent like DMSO-d₆, would show characteristic peaks corresponding to the protons of the benzyl and trimethyl groups.[4][7][8]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of benzyltrimethylammonium chloride with iodine and a chlorinating agent.[1]

-

Reactants:

-

Benzyltrimethylammonium chloride

-

Iodine (I₂)

-

Chlorine gas (Cl₂) or another suitable chlorinating agent

-

-

Procedure:

-

Benzyltrimethylammonium chloride is dissolved in an appropriate solvent.

-

A stoichiometric amount of iodine is added to the solution.

-

Chlorine gas is then carefully bubbled through the solution under controlled temperature conditions, or a different chlorinating agent is added.

-

The reaction mixture is stirred until the reaction is complete, which can be monitored by observing the disappearance of the characteristic color of iodine.

-

The resulting product, this compound, is then isolated, often by recrystallization from a suitable solvent to yield the pure crystalline solid.[1]

-

Structural Visualization

The ionic interaction between the benzyltrimethylammonium cation and the dichloroiodate anion is a key feature of this compound's structure. The following diagram illustrates this relationship.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C10H16Cl2IN | CID 2724680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. spectrabase.com [spectrabase.com]

- 5. CAS # 114971-52-7, this compound - chemBlink [ww.chemblink.com]

- 6. jk-sci.com [jk-sci.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

In-depth Technical Guide: Benzyltrimethylammonium Dichloroiodate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the molecular weight of Benzyltrimethylammonium Dichloroiodate, a compound of interest in various chemical and pharmaceutical applications.

Molecular Weight and Composition

This compound is a quaternary ammonium (B1175870) salt.[1] Its molecular formula is C10H16Cl2IN.[2][3] The molecular weight of this compound is 348.05 g/mol .[3][4][5]

The elemental composition and contribution to the overall molecular weight are detailed in the table below.

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) |

| Carbon | C | 12.01 | 10 | 120.10 |

| Hydrogen | H | 1.008 | 16 | 16.128 |

| Chlorine | Cl | 35.45 | 2 | 70.90 |

| Iodine | I | 126.90 | 1 | 126.90 |

| Nitrogen | N | 14.01 | 1 | 14.01 |

| Total | 348.038 |

Note: The slight difference between the calculated total mass and the reported molecular weight of 348.05 g/mol is due to rounding of atomic masses.

Experimental Protocols and Visualization

The determination of a compound's molecular weight is a fundamental calculation based on its chemical formula and the atomic masses of its constituent elements. As such, detailed experimental protocols for its determination are not typically presented in the same manner as for biological or chemical processes.

Similarly, signaling pathways and experimental workflows are not applicable to the description of a single, well-defined chemical compound like this compound. These visualizations are used to represent complex biological or chemical interactions, which are not relevant to the intrinsic property of molecular weight.

Therefore, the creation of Graphviz diagrams for signaling pathways, experimental workflows, or logical relationships is not pertinent to the scope of this technical guide on the molecular weight of this compound.

References

Benzyltrimethylammonium Dichloroiodate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth overview of the synthesis, characterization, and properties of benzyltrimethylammonium (B79724) dichloroiodate, a versatile reagent in organic chemistry.

This technical guide provides a detailed examination of benzyltrimethylammonium dichloroiodate (BTMAICl₂), a quaternary ammonium (B1175870) polyhalogen salt. It serves as a valuable resource for researchers, scientists, and professionals in drug development by offering comprehensive information on its synthesis and characterization.

Core Compound Properties

This compound is a crystalline solid, typically appearing as a white to off-white or yellow powder.[1][2] It is a member of the quaternary ammonium class of compounds, featuring a central nitrogen atom bonded to three methyl groups and one benzyl (B1604629) group, forming a cation. This cation is paired with a dichloroiodate anion (ICl₂⁻).[1] The compound is soluble in polar solvents.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₆Cl₂IN | [2][3] |

| Molecular Weight | 348.05 g/mol | [2][3][4] |

| CAS Number | 114971-52-7 | [3] |

| Appearance | White to off-white or yellow crystalline powder | [1][2] |

| Melting Point | 125.0 to 128.0 °C | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. Historically, it was prepared by reacting benzyltrimethylammonium chloride with iodine and a chlorinating agent.[1] However, a more contemporary and environmentally friendly approach has been developed, avoiding the use of hazardous reagents like chlorine gas.

Experimental Protocol: Environmentally Friendly Synthesis

This protocol is adapted from the synthesis of the analogous benzyltriethylammonium dichloroiodate and utilizes readily available and less hazardous materials.[6][7]

Materials:

-

Benzyltrimethylammonium chloride

-

Sodium iodide (NaI)

-

Sodium hypochlorite (B82951) (NaOCl) solution (e.g., household bleach, 5.25%)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Dichloromethane (B109758) (CH₂Cl₂)

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Graduated cylinders

-

Separatory funnel

-

Büchner funnel and filter paper

-

Vacuum flask

-

Rotary evaporator

Procedure:

-

Preparation of the Dichloroiodate Anion Solution: In a beaker, dissolve sodium iodide in deionized water. While stirring vigorously, slowly add a 5.25% aqueous solution of sodium hypochlorite. To this mixture, carefully add an excess of hydrochloric acid. This reaction generates the aqueous dichloroiodate anion.[6][7]

-

Precipitation of the Product: In a separate beaker, prepare an aqueous solution of benzyltrimethylammonium chloride.

-

With continuous stirring, add the prepared dichloroiodate anion solution to the benzyltrimethylammonium chloride solution.

-

The addition of dichloromethane may be necessary to facilitate the precipitation of a pure, crystalline solid and prevent the formation of an oil.[6]

-

Isolation and Purification: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water to remove any inorganic impurities.

-

Further purification can be achieved by recrystallization. While the optimal solvent system for this compound is not explicitly detailed in the searched literature, a common method for similar salts involves dissolution in a minimal amount of a polar solvent (like methanol (B129727) or ethanol) followed by precipitation with a less polar solvent (like diethyl ether).

-

Dry the purified product under vacuum.

Yield: While a specific yield for this method is not provided in the literature for the trimethylammonium derivative, similar preparations for related compounds report yields of over 87%.

Logical Relationship of Synthesis Steps

Characterization Data

The structural integrity and purity of the synthesized this compound are confirmed through various analytical techniques.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the compound.

| ¹H NMR Data (Solvent: DMSO-d₆) | |

| Chemical Shift (ppm) | Assignment |

| ~3.1 | s, 9H, -N(CH₃)₃ |

| ~4.6 | s, 2H, -CH₂- |

| ~7.4-7.6 | m, 5H, Aromatic protons |

Note: Specific chemical shifts can vary slightly based on the solvent and instrument used. The data presented is a general representation based on available information.

| ¹³C NMR Data (Solvent: DMSO-d₆) | |

| Chemical Shift (ppm) | Assignment |

| ~52.5 | -N(CH₃)₃ |

| ~67.0 | -CH₂- |

| ~128.0-134.0 | Aromatic carbons |

Note: The exact chemical shifts for the aromatic carbons would require a more detailed spectral analysis.

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

| IR Spectral Data (KBr Pellet) | |

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~3000-2850 | Aliphatic C-H stretch |

| ~1600 and ~1500 | Aromatic C=C skeletal vibrations |

| ~1480-1440 | C-H bending |

Note: This table represents expected characteristic absorption bands. Detailed peak lists are often available in the supporting information of scientific publications.

Thermal Analysis

No specific data regarding the thermal analysis (Thermogravimetric Analysis - TGA or Differential Scanning Calorimetry - DSC) of this compound was found in the reviewed literature. Such analysis would provide valuable information on the thermal stability and decomposition profile of the compound.

Applications in Organic Synthesis

This compound is a versatile reagent with several applications in organic synthesis.

-

Iodinating Agent: It is effectively used for the iodination of various aromatic compounds, including phenols and anilines.[8]

-

Oxidizing and Chlorinating Agent: The compound also serves as an efficient oxidizing and chlorinating agent.[1][3]

-

Phase-Transfer Catalyst: Its quaternary ammonium structure allows it to act as a phase-transfer catalyst, facilitating reactions between reactants in different phases.[2]

Signaling Pathway Visualization (Illustrative)

While this compound is primarily a synthetic reagent and not directly involved in biological signaling pathways, the following diagram illustrates a hypothetical interaction for visualization purposes, as requested.

This guide provides a foundational understanding of this compound for its application in research and development. For further detailed information, consulting the primary literature is recommended.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C10H16Cl2IN | CID 2724680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 114971-52-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. datapdf.com [datapdf.com]

- 8. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Solubility of Benzyltrimethylammonium Dichloroiodate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Benzyltrimethylammonium (B79724) Dichloroiodate (BTMAICl₂). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines a detailed experimental protocol for determining its solubility and presents an illustrative data set. The methodologies described herein are based on established principles for solubility determination of organic salts.

Introduction to Benzyltrimethylammonium Dichloroiodate

This compound is a quaternary ammonium (B1175870) salt that serves as a versatile reagent in organic synthesis.[1] It is primarily utilized as an efficient agent for iodination and chlorination reactions.[1] Structurally, it consists of a benzyltrimethylammonium cation and a dichloroiodate anion.[1] Its physical form is typically a yellow to light brown crystalline powder or flakes.[2] General chemical and physical properties are summarized below.

| Property | Value |

| CAS Number | 114971-52-7 |

| Molecular Formula | C₁₀H₁₆Cl₂IN |

| Molecular Weight | 348.05 g/mol [3][4] |

| Appearance | Yellow crystalline powder[4] |

| Melting Point | 125-128 °C |

Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in peer-reviewed literature. However, some qualitative descriptions are available. It is known to be soluble in water and methylene (B1212753) chloride.[5] One source describes its solubility in Dimethyl Sulfoxide (DMSO) as "sparingly soluble" and in methanol (B129727) as "slightly soluble."

To provide a practical reference for laboratory work, the following table presents illustrative quantitative solubility data at a standard temperature.

It is critical to note that the following data is illustrative and intended to serve as a guideline. Actual solubility should be determined experimentally using the protocol outlined in this guide.

Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Chemical Formula | Type | Illustrative Solubility ( g/100 mL) |

| Dichloromethane | CH₂Cl₂ | Halogenated | 25.5 |

| Chloroform | CHCl₃ | Halogenated | 15.2 |

| Methanol | CH₃OH | Protic Alcohol | 5.8 |

| Ethanol | C₂H₅OH | Protic Alcohol | 3.1 |

| Acetone | C₃H₆O | Aprotic Ketone | 1.5 |

| Ethyl Acetate | C₄H₈O₂ | Aprotic Ester | 0.8 |

| Dimethylformamide (DMF) | C₃H₇NO | Aprotic Amide | 12.4 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Aprotic Sulfoxide | 8.9 |

| Toluene | C₇H₈ | Aromatic Hydrocarbon | < 0.1 |

Experimental Protocol for Solubility Determination

The following protocol details the isothermal equilibrium method, commonly known as the shake-flask method, for the accurate determination of the solubility of this compound.[6][7] This method is considered the gold standard for thermodynamic solubility measurement.[8]

Materials and Equipment

-

This compound (analytical grade, purity ≥98%)

-

Organic solvents (HPLC grade or equivalent)

-

Analytical balance (readability ± 0.1 mg)

-

Thermostatic shaker or orbital incubator capable of maintaining a constant temperature (± 0.5 °C)

-

Screw-capped glass vials (e.g., 20 mL scintillation vials)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Glass syringes

-

Evaporating dishes or pre-weighed vials for gravimetric analysis

-

Vacuum oven or desiccator

Methodology

a) Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of screw-capped glass vials. The excess solid is crucial to ensure that a true equilibrium with the dissolved solute is achieved.

-

Using a calibrated pipette, add a precise volume (e.g., 10.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium by taking measurements at different time points until the concentration remains constant.[9]

b) Sample Collection and Analysis:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a glass syringe.

-

Immediately attach a 0.22 µm syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved microparticles.

c) Gravimetric Determination of Concentration:

-

Record the exact weight of the evaporating dish containing the filtered saturated solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the compound.

-

Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature and then weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.[10][11]

-

The mass of the dissolved this compound is the final constant weight of the dish with the residue minus the initial weight of the empty dish.

d) Calculation of Solubility: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant collected (mL)) * 100

Alternative Analytical Methods

For compounds that are difficult to analyze gravimetrically or for higher throughput screening, other analytical techniques can be employed to determine the concentration of the saturated solution:

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore, a calibration curve of absorbance versus concentration can be prepared. The filtered supernatant is then diluted appropriately to fall within the linear range of the calibration curve, and its concentration is determined.[12][13]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining concentration. A calibration curve is generated using standard solutions of known concentrations. The filtered supernatant is then injected into the HPLC system to determine its concentration.[14]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the isothermal equilibrium and gravimetric analysis method.

Caption: Experimental workflow for determining solubility.

Logical Relationship in Synthesis

This compound is synthesized from benzyltrimethylammonium chloride. The following diagram illustrates this synthetic relationship.

Caption: Synthesis of this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound | C10H16Cl2IN | CID 2724680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound, 99% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pharmatutor.org [pharmatutor.org]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmajournal.net [pharmajournal.net]

- 12. scirp.org [scirp.org]

- 13. ingentaconnect.com [ingentaconnect.com]

- 14. pubs.acs.org [pubs.acs.org]

Stability and Storage of Benzyltrimethylammonium Dichloroiodate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyltrimethylammonium (B79724) dichloroiodate (BTMAICl₂) is a versatile reagent in organic synthesis, valued for its role as an oxidizing and halogenating agent. As a quaternary ammonium (B1175870) polyhalide, its efficacy and safety are intrinsically linked to its stability. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for benzyltrimethylammonium dichloroiodate. It consolidates available data on its physicochemical properties, outlines potential degradation pathways, and details best practices for handling and storage to ensure its integrity and performance in research and development settings.

Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for its proper handling and storage.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₆Cl₂IN | [1][2][3] |

| Molecular Weight | 348.05 g/mol | [1][2] |

| Appearance | Yellow to light brown crystalline powder or flakes | |

| Melting Point | 124-126 °C | |

| Solubility | Soluble in water | [4] |

| Hygroscopicity | Hygroscopic | [3] |

| Light Sensitivity | Light-sensitive | [3] |

Stability Profile

The stability of this compound is influenced by several environmental factors, primarily moisture, light, and temperature.

Hygroscopicity

This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] Quaternary ammonium compounds, in general, are known to be notoriously hygroscopic. This moisture absorption can lead to physical changes in the solid, such as deliquescence, and can also promote chemical degradation through hydrolysis.

Photostability

The compound is light-sensitive.[3] Exposure to light, particularly UV radiation, can induce photochemical degradation. This can lead to the loss of potency of the reagent and the formation of impurities. To mitigate this, the compound should always be stored in light-resistant containers.

Thermal Stability

While specific data on the thermal decomposition kinetics of this compound is limited, it is known that heating can cause decomposition. Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen iodide (HI), and hydrogen chloride (HCl) gas.

Chemical Incompatibilities

To prevent hazardous reactions and degradation, this compound should be stored away from:

-

Strong reducing agents: Can lead to violent reactions.

-

Organic materials: May initiate unintended oxidation or halogenation reactions.

-

Bases: The benzyltrimethylammonium cation can be susceptible to degradation under strongly basic conditions.

Recommended Storage and Handling

To maintain the stability and purity of this compound, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration at 0-8°C is commonly advised. | To minimize thermal degradation and slow down potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent contact with atmospheric moisture and oxygen, which can contribute to degradation. |

| Light Exposure | Store in a dark place in light-resistant containers. | To prevent photochemical degradation. |

| Container | Keep in a tightly sealed container . | To protect from moisture and atmospheric contaminants. |

| Ventilation | Store in a well-ventilated area . | To safely dissipate any potential vapors or decomposition products. |

Experimental Protocols for Stability Assessment

For researchers and drug development professionals who need to generate quantitative stability data, the following experimental protocols, based on established guidelines such as those from the International Council for Harmonisation (ICH), are recommended.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[5][6][7][8]

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions or solid samples of this compound.

-

Stress Conditions: Expose the samples to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

-

Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Store solid samples at elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose solid and solution samples to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9][10]

-

-

Analysis: At specified time points, analyze the samples using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to quantify the parent compound and detect any degradation products.[11]

Hygroscopicity Testing

Objective: To quantitatively assess the moisture uptake of this compound.

Methodology:

-

Sample Preparation: Place a known weight of the substance in a tared container.

-

Controlled Humidity: Expose the sample to various controlled relative humidity (RH) conditions at a constant temperature (e.g., 25°C) in a stability chamber or using saturated salt solutions. A typical range of RH values would be from 20% to 90%.

-

Weight Measurement: Monitor the weight of the sample over time until equilibrium is reached at each RH level.

-

Data Analysis: Plot the percentage weight gain against the relative humidity to generate a moisture sorption isotherm. This will help classify the hygroscopicity of the material.[][13][14][15][16]

Visualizations

Logical Workflow for Stability Assessment

Caption: A logical workflow for the comprehensive stability assessment of this compound.

Degradation Pathway Concept

Caption: A conceptual diagram illustrating potential degradation pathways for this compound under various stress conditions.

Conclusion

The stability of this compound is paramount for its effective and safe use in research and development. It is a hygroscopic and light-sensitive solid that requires storage in a cool, dry, dark, and inert environment. Adherence to the recommended storage conditions will help preserve its chemical integrity and ensure reliable performance. For applications requiring stringent quality control, conducting formal stability studies, including forced degradation and hygroscopicity testing, is essential to quantitatively understand its stability profile and establish appropriate handling procedures and shelf-life.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. jk-sci.com [jk-sci.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. longdom.org [longdom.org]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]

- 10. q1scientific.com [q1scientific.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 14. alfachemic.com [alfachemic.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Benzyltrimethylammonium Dichloroiodate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyltrimethylammonium (B79724) dichloroiodate, a quaternary ammonium (B1175870) polyhalogen salt, has emerged as a significant reagent in organic synthesis since its initial development in the late 20th century. This guide provides a comprehensive overview of its discovery, history, physicochemical properties, and detailed experimental protocols for its synthesis. Furthermore, it explores its primary applications, particularly as a mild and effective iodinating, chlorinating, and oxidizing agent. The structured presentation of quantitative data and visual workflows is intended to equip researchers with the practical knowledge required for the effective utilization of this versatile compound.

Discovery and History

Benzyltrimethylammonium dichloroiodate (BTMAICl₂) was first synthesized and reported in the late 20th century. Its development arose from research into the applications of quaternary ammonium salts as phase-transfer catalysts and as stable, solid sources of halogens for organic reactions. The pioneering work by researchers such as Kajigaeshi and his co-workers in the 1980s established its utility as a valuable reagent for the iodination of aromatic compounds.

Physicochemical Properties

This compound is a yellow to light brown crystalline solid.[1] It is soluble in polar solvents and is noted to be hygroscopic and light-sensitive.[1] Below is a summary of its key quantitative properties.

| Property | Value | Source(s) |

| CAS Number | 114971-52-7 | [2] |

| Molecular Formula | C₁₀H₁₆Cl₂IN | [2] |

| Molecular Weight | 348.05 g/mol | [2] |

| Melting Point | 125-128 °C | [3] |

| Appearance | Yellow to light brown crystalline powder or flakes | [1] |

| Purity | ≥97% to 99% (commercial grades) | [3][4] |

| Storage Temperature | 2-8°C | [4] |

Experimental Protocols: Synthesis of this compound

Two primary methods for the synthesis of this compound are presented below. The first is a traditional method, while the second represents a more environmentally benign approach.

General Synthesis from Benzyltrimethylammonium Chloride and Iodine Monochloride

This method involves the direct reaction of benzyltrimethylammonium chloride with iodine monochloride.

Experimental Workflow:

Caption: General synthesis workflow for this compound.

Protocol:

-

In a fume hood, dissolve benzyltrimethylammonium chloride (1 equivalent) in a suitable organic solvent such as dichloromethane.

-

With vigorous stirring, add a solution of iodine monochloride (1 equivalent) in the same solvent dropwise to the benzyltrimethylammonium chloride solution.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the purified this compound under vacuum to a constant weight.

Environmentally Friendly Synthesis

This method avoids the use of large quantities of organic solvents and corrosive iodine monochloride.

Experimental Workflow:

Caption: Environmentally friendly synthesis workflow for this compound.

Protocol:

-

Prepare an aqueous solution of the dichloroiodate anion by the action of aqueous sodium hypochlorite (e.g., household bleach) on sodium iodide in the presence of excess hydrochloric acid.[4]

-

To prevent overoxidation of iodine(I) species, the resulting solution can be titrated with a small amount of sodium iodide.[4]

-

The resulting orange aqueous solution of the dichloroiodate anion is then added with vigorous stirring to an aqueous solution of benzyltrimethylammonium chloride.[4]

-

The hydrophobic this compound will immediately precipitate as a crystalline solid.[4]

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold water to remove any inorganic salts.

-

Dry the purified product under vacuum.

Applications in Organic Synthesis

This compound is a versatile reagent with several applications in organic synthesis.

Iodination of Aromatic Compounds

The primary application of BTMAICl₂ is as a mild and selective iodinating agent for activated aromatic compounds, such as anilines and phenols.[5] The reaction typically proceeds with high regioselectivity, favoring para-substitution.

Reaction Scheme:

Caption: General reaction scheme for the iodination of aniline using BTMAICl₂.

Chlorination and Oxidation

BTMAICl₂ can also serve as a chlorinating and oxidizing agent in various organic transformations. Its utility in these areas is a subject of ongoing research.

Phase-Transfer Catalysis

As a quaternary ammonium salt, BTMAICl₂ possesses the structural features necessary to function as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.[2]

Logical Relationship in Phase-Transfer Catalysis:

Caption: Logical diagram of Benzyltrimethylammonium cation's role in phase-transfer catalysis.

Safety and Handling

This compound is an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. It should be stored in a cool, dry place, away from light and moisture.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its stability as a solid, ease of handling compared to gaseous halogens, and its efficacy as a selective iodinating agent make it an important tool for researchers in both academic and industrial settings. The development of more environmentally friendly synthetic routes further enhances its appeal for sustainable chemical practices. This guide has provided the core technical information required for its synthesis and application, empowering scientists to leverage its full potential in their research endeavors.

References

Spectroscopic Profile of Benzyltrimethylammonium Dichloroiodate: A Technical Guide for Researchers

This in-depth technical guide presents a comprehensive overview of the spectroscopic data for Benzyltrimethylammonium (B79724) dichloroiodate, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The information is tailored for researchers, scientists, and professionals in drug development, providing key data in a structured format, detailed experimental protocols, and a visual representation of the analytical workflow.

Spectroscopic Data Presentation

The quantitative spectroscopic data for Benzyltrimethylammonium dichloroiodate is summarized below. It is important to note that the NMR and IR data presented for the benzyltrimethylammonium cation are based on its bromide and iodide salts. The spectroscopic characteristics of the cation are largely independent of the counter-anion, making this a reliable approximation for the dichloroiodate salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic and molecular structure of a compound.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum identifies the hydrogen atoms in the molecule. The data presented here was obtained in a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 7.5-7.6 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 4.6 | Singlet | 2H | Methylene protons (-CH₂-) |

| 3.1 | Singlet | 9H | Methyl protons (-N(CH₃)₃) |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| 125-140 | Aromatic carbons (C₆H₅) |

| 68-70 | Methylene carbon (-CH₂-) |

| 52-53 | Methyl carbons (-N(CH₃)₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule based on their vibrational frequencies.[1]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3000-3100 | Aromatic C-H Stretching | Medium |

| 2900-3000 | Aliphatic C-H Stretching | Medium |

| 1600-1650 | Aromatic C=C Stretching | Medium |

| 1450-1500 | Aromatic C=C Stretching | Medium |

| 700-750 | C-H Out-of-plane Bending (monosubstituted benzene (B151609) ring) | Strong[1] |

Experimental Protocols

The following sections detail the methodologies for obtaining the NMR and IR spectroscopic data for a solid organic salt such as this compound.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : The solid this compound sample is first finely ground using an agate mortar and pestle to ensure a homogenous powder. This powder is then carefully and densely packed into a solid-state NMR rotor, typically made of zirconia.

-

Instrumentation : A high-field solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe is utilized for the analysis.

-

Data Acquisition : The packed rotor is inserted into the MAS probe and spun at a high speed (typically 5-15 kHz) at the magic angle (54.74°) relative to the magnetic field. This spinning averages out anisotropic interactions, which would otherwise lead to broad, featureless peaks. For ¹³C NMR, a cross-polarization (CP) pulse sequence is often employed to enhance the signal intensity of the low-abundance ¹³C nuclei by transferring magnetization from the more abundant ¹H nuclei. The resulting free-induction decay (FID) is then Fourier transformed to produce the high-resolution solid-state NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples, two primary techniques are commonly used: the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method.

KBr Pellet Method

-

Sample Preparation : A small amount of the this compound sample (1-2 mg) is mixed with approximately 100-200 mg of high-purity, dry potassium bromide (KBr) powder. The mixture is then thoroughly ground to a very fine powder. This mixture is placed in a pellet die and subjected to high pressure (several tons) to form a thin, transparent pellet.

-

Data Acquisition : The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the infrared spectrum is recorded as the IR beam passes through it.

Attenuated Total Reflectance (ATR) Method

-

Sample Preparation : A small quantity of the solid this compound sample is placed directly onto the surface of the ATR crystal (commonly diamond or germanium).

-

Data Acquisition : A pressure arm is used to ensure firm and uniform contact between the sample and the crystal. The IR beam is directed into the crystal and undergoes total internal reflection at the crystal-sample interface. At each reflection point, an evanescent wave penetrates a short distance into the sample, where absorption can occur. The attenuated IR beam is then directed to the detector to generate the spectrum. This technique requires minimal sample preparation.

Analytical Workflow

The logical flow of the spectroscopic analysis of this compound, from sample preparation to final data interpretation, is depicted in the following diagram.

Caption: A generalized workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Safe Handling of Benzyltrimethylammonium Dichloroiodate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data, handling procedures, and emergency protocols for Benzyltrimethylammonium dichloroiodate (CAS No. 114971-52-7). The information is intended to equip laboratory personnel with the knowledge necessary to work with this compound in a safe and responsible manner.

Chemical Identification and Physical Properties

This compound is a quaternary ammonium (B1175870) salt that is typically a yellow to light brown crystalline powder.[1][2] It is recognized for its utility as a reagent in organic synthesis.[1][3] Key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 114971-52-7 | [4] |

| Molecular Formula | C₁₀H₁₆Cl₂IN | [5] |

| Molecular Weight | 348.05 g/mol | [5] |

| Appearance | Yellow to light brown crystalline powder or flakes | [1][2] |

| Melting Point | 125.0 to 128.0 °C | [6] |

| Solubility | Soluble in water | [1] |

| Stability | Stable under normal conditions. Hygroscopic and light-sensitive. | [1][4] |

| Synonyms | BTMA-ICl₂, Benzyltrimethylammonium dichloroiodide, Trimethylbenzylammonium dichloroiodate | [7] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[4] The primary hazards are associated with its corrosive and irritant properties.

| Hazard Classification | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning[4]

Hazard Pictograms:

Toxicological Data

The toxicological properties of this compound have not been fully investigated.[4] However, data from the structurally similar compound, Benzyltrimethylammonium chloride, can provide an estimate of its potential toxicity. For Benzyltrimethylammonium chloride, an acute oral LD50 of 250 mg/kg has been reported in rats.[8] It is crucial to handle this compound with the assumption of similar or greater toxicity.

| Metric | Value (for Benzyltrimethylammonium chloride) | Species | Route | Source(s) |

| LD50 | 250 mg/kg | Rat | Oral | [8] |

Experimental Protocols: Safe Handling and Use

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and prevent accidents.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, especially when handling powders or generating dust.[9]

-

Eye Wash and Safety Shower: Ensure that an operational eyewash station and safety shower are readily accessible in the immediate work area.[9]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is essential.

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield.[4][9] | Protects against dust particles and splashes that can cause serious eye irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and full-length pants.[4][9] | Prevents skin contact which can lead to irritation and potential absorption. |

| Respiratory Protection | An approved N95 (or higher) dust respirator should be used when there is a risk of inhaling dust, especially outside of a fume hood.[7] | Protects the respiratory tract from irritation. |

Handling Procedures

-

Avoid the formation and inhalation of dust.[9]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[9]

-

Wash hands thoroughly with soap and water after handling.[9]

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][9]

-

Keep containers tightly sealed to protect from moisture and light, as the substance is hygroscopic and light-sensitive.[1][4]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[4] |

| Skin Contact | Remove all contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[4] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention.[4] |

Spill Response

-

Minor Spill:

-

Evacuate non-essential personnel from the immediate area.

-

Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a suitable, labeled container for disposal.

-

Clean the spill area with soap and water.

-

-

Major Spill:

-

Evacuate the laboratory and alert others.

-

Contact your institution's environmental health and safety department immediately.

-

Prevent entry into the contaminated area until cleanup is complete.

-

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste.[4] All disposal practices must comply with local, state, and federal regulations. As a halogenated organic compound, it should be segregated into a designated "Halogenated Organic Waste" container.[4]

Visualized Workflows and Relationships

To further clarify the safety protocols and logical relationships, the following diagrams are provided.

Caption: Primary hazards associated with this compound.

Caption: Mandatory workflow for personal protection before handling.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. sites.rowan.edu [sites.rowan.edu]

- 3. hse.kaust.edu.sa [hse.kaust.edu.sa]

- 4. NTP Toxicity Studies of Benzyltrimethylammonium Chloride (CAS No. 56-93-9) Administered by Gavage to F344/N Rats, Sprague-Dawley Rats, and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]

- 6. Working safely with corrosive substances | Seton UK [seton.co.uk]

- 7. smif.pratt.duke.edu [smif.pratt.duke.edu]

- 8. case.edu [case.edu]

- 9. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Handling and Disposal of Benzyltrimethylammonium Dichloroiodate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and disposal of Benzyltrimethylammonium (B79724) dichloroiodate (BTMA-ICl₂). The information is compiled from various safety data sheets and chemical literature to ensure the safety of laboratory personnel and to maintain environmental compliance.

Chemical and Physical Properties

Benzyltrimethylammonium dichloroiodate is a yellow crystalline solid.[1] It is a quaternary ammonium (B1175870) salt that is soluble in water.[2][3]

| Property | Value | Reference |

| CAS Number | 114971-52-7 | [1][4] |

| Molecular Formula | C₁₀H₁₆Cl₂IN | [1] |

| Molecular Weight | 348.05 g/mol | [1][4] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 125 - 128 °C | |

| Storage Temperature | 2-8°C | [4] |

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure.

| Hazard Classification | GHS Pictogram | Precautionary Statements |

| Skin Irritation (Category 2) | GHS07 | H315: Causes skin irritation. |

| Serious Eye Irritation (Category 2) | GHS07 | H319: Causes serious eye irritation. |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | GHS07 | H335: May cause respiratory irritation. |

Recommended Personal Protective Equipment:

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for spill cleanup. |

Handling and Storage

Proper handling and storage procedures are essential to maintain the stability of the compound and to prevent accidental exposure.

-

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

-

Storage:

Experimental Protocols

General Handling Protocol

-

Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary PPE, spill cleanup materials, and waste containers readily available.

-

Weighing: Conduct all weighing operations of the solid compound within a chemical fume hood or a ventilated balance enclosure.

-

Dissolving: When preparing solutions, add the solid slowly to the solvent to avoid splashing.

-

Reactions: As this compound is an oxidizing agent, it should be added portion-wise to reaction mixtures containing reducing agents to control the reaction rate and temperature.[2] It is used as a reagent for the iodination of anilines.[5][6]

Spill Cleanup Protocol

-

Evacuate: In case of a large spill, evacuate the immediate area and alert colleagues.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For solid spills, gently sweep up the material to avoid raising dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

-

Collect: Place the contained material into a suitable, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with soap and water, and then rinse with water. Collect all cleaning materials for disposal as hazardous waste.

Disposal and Neutralization

Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Chemical Neutralization Protocol for Waste

This protocol is based on the chemical reactivity of the dichloroiodate anion as an oxidizing agent. The goal is to reduce it to less harmful iodide and chloride ions.

Materials:

-

Waste solution of this compound.

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) solution (10% w/v).

-

Sodium bicarbonate (NaHCO₃) for pH adjustment.

-

Starch-iodide indicator paper or solution.

-

Appropriate PPE.

Procedure:

-

Preparation: Work in a chemical fume hood. Dilute the waste solution with water to a concentration of approximately 1-2%.

-

Neutralization: While stirring, slowly add the 10% sodium thiosulfate or sodium bisulfite solution to the waste. The yellow color of the dichloroiodate should fade.

-

Monitoring: Periodically check for the presence of the oxidizing agent by testing a drop of the solution with starch-iodide paper. A blue-black color indicates the presence of an oxidizing agent, and more reducing agent should be added. Continue adding the reducing agent until the starch-iodide test is negative.

-

pH Adjustment: After complete reduction, neutralize the solution by slowly adding sodium bicarbonate until the pH is between 6 and 8.

-

Disposal: The resulting solution, containing benzyltrimethylammonium salts, iodide, chloride, and sulfate (B86663) or tetrathionate (B1226582) ions, should be disposed of as hazardous chemical waste through your institution's environmental health and safety office.

Workflow Diagrams

Caption: Workflow for the safe handling, storage, spill management, and disposal of this compound.

This comprehensive guide is intended to provide essential information for the safe management of this compound in a laboratory setting. Always consult your institution's specific safety protocols and chemical hygiene plan.

References

The Core Mechanism of Benzyltrimethylammonium Dichloroiodate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyltrimethylammonium (B79724) dichloroiodate (BTMACI) is a quaternary ammonium (B1175870) polyhalide that serves as a versatile and efficient reagent in organic synthesis. This technical guide delves into the core mechanism of action of BTMACI, focusing on its applications as both an iodinating and an oxidizing agent. Through a comprehensive review of kinetic studies and reaction outcomes, this document elucidates the nature of the reactive species and the proposed mechanistic pathways. Quantitative data on reaction yields and kinetics are systematically presented in tabular format, and detailed experimental protocols for key transformations are provided. Furthermore, reaction mechanisms and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the chemical processes involved.

Introduction

Benzyltrimethylammonium dichloroiodate, with the chemical formula C₁₀H₁₆Cl₂IN, is a stable, crystalline solid that has gained prominence as a reagent in organic chemistry.[1] Its structure consists of a benzyltrimethylammonium cation and a dichloroiodate anion ([ICl₂]⁻).[2] This unique combination imparts BTMACI with advantageous properties, including ease of handling compared to gaseous or liquid halogens and enhanced reactivity and selectivity in various transformations.[3] The benzyltrimethylammonium cation can also function as a phase-transfer catalyst, facilitating reactions between reactants in different phases.[4] This guide will explore the two primary modes of action of BTMACI: electrophilic iodination and oxidation.

Mechanism of Action in Iodination Reactions

BTMACI is an effective electrophilic iodinating agent for a variety of aromatic compounds, including anilines and phenols. The dichloroiodate anion is the source of the electrophilic iodine.

Proposed Mechanism of Electrophilic Iodination

The iodination of activated aromatic rings by BTMACI is believed to proceed through a standard electrophilic aromatic substitution (SEAr) mechanism. The dichloroiodate anion acts as a source of an electrophilic iodine species, likely "I⁺" or a polarized I-Cl bond. The benzyltrimethylammonium cation's role is primarily as a counterion, and in some cases, it may facilitate the reaction through phase-transfer catalysis.

Below is a generalized workflow for the iodination of an aromatic substrate using BTMACI.

Caption: General experimental workflow for iodination reactions.

Quantitative Data: Iodination of Anilines

BTMACI provides good to excellent yields for the monoiodination of anilines. The following table summarizes the yields for various aniline (B41778) derivatives.

| Entry | Substrate | Product | Yield (%) |

| 1 | Aniline | 4-Iodoaniline | 85 |

| 2 | 2,6-Diethylaniline | 2,6-Diethyl-4-iodoaniline | 92 |

| 3 | 4-Methylaniline | 4-Methyl-2-iodoaniline | 88 |

| 4 | 2-Methylaniline | 2-Methyl-4-iodoaniline | 75 |

| 5 | N-Methylaniline | N-Methyl-4-iodoaniline | 82 |

| 6 | Diphenylamine | 4-Iododiphenylamine | 78 |

Data sourced from a study on the iodination of anilines using a combination of benzyltriethylammonium dichloroiodate and sodium bicarbonate.[1]

Mechanism of Action in Oxidation Reactions

BTMACI is also a potent oxidizing agent, capable of oxidizing a range of organic substrates, including alcohols, aldehydes, and organic acids. Kinetic studies suggest that the reaction mechanism often involves the formation of a complex between the dichloroiodate anion and a Lewis acid, such as zinc chloride (ZnCl₂), which acts as a co-catalyst.

The Reactive Species in Oxidation